Epitetracycline ammonium salt
Overview
Description
Epitetracycline ammonium salt is a highly purified version of 4-epitetracycline, an epimer of tetracycline. Tetracycline is a broad-spectrum antibacterial agent that inhibits the growth of Gram-positive and Gram-negative bacteria by disrupting protein synthesis . This compound is produced when tetracycline undergoes epimerization at the fourth carbon under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epitetracycline ammonium salt is synthesized from tetracycline through a process of epimerization. The method involves acidifying the tetracycline urea double salt crystallization mother solution until the pH value is between 1.0 and 3.0. The solution is then stirred at 25-40°C for 10-40 minutes. After filtering, the filtrate is cooled to 18-22°C, and ammonia water is introduced slowly while maintaining the temperature at 5-20°C. The pH is adjusted to 4.0-6.0, and the solution is stirred for 60-120 minutes to allow crystallization. The resulting product is separated, leached, and dehydrated to obtain crude epitetracycline .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors for acidification, stirring, and crystallization. The final product is purified through multiple filtration and washing steps to ensure high purity and stability .
Chemical Reactions Analysis
Types of Reactions
Epitetracycline ammonium salt undergoes various chemical reactions, including:
Epimerization: The reversible conversion between tetracycline and epitetracycline under acidic conditions.
Hydrolysis: Breakdown of the compound in the presence of water, leading to the formation of degradation products.
Oxidation and Reduction: Epitetracycline can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Acidic Conditions: Used for epimerization and hydrolysis reactions.
Organic Solvents: Pyridine and other solvents are used in the study of epimerization and other reactions.
Major Products Formed
Scientific Research Applications
Epitetracycline ammonium salt has several scientific research applications:
Microbiology: Used as an analytical standard and selection agent in microbiological studies.
Biotechnology: Employed in the production of recombinant proteins using CHO cells.
Pharmaceutical Research: Studied for its antibacterial properties and potential use in developing new antibiotics.
Environmental Science: Investigated for its stability and degradation in various environmental conditions.
Mechanism of Action
Epitetracycline ammonium salt exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit and blocks the attachment of charged aminoacyl-tRNA to the A site on the ribosome, preventing peptide elongation . This disruption of codon-anticodon interactions effectively halts bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Tetracycline: The parent compound from which epitetracycline is derived.
Anhydrotetracycline: A degradation product of tetracycline with reduced antibiotic activity.
4-Epianhydrotetracycline: Another degradation product with similar properties to anhydrotetracycline.
Uniqueness
Epitetracycline ammonium salt is unique due to its specific epimerization process and its distinct antibacterial properties. Unlike its parent compound tetracycline, epitetracycline has reduced antibiotic activity but is valuable as an analytical standard and in various research applications .
Properties
IUPAC Name |
azanium;(4R,4aS,5aS,6S,12aR)-2-carbamoyl-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracen-1-olate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8.H3N/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H3/t9-,10-,15+,21+,22-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPSYUWNYBVIPQ-DXDJYCPMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O.[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O.[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16505-45-6 | |
Record name | Epitetracycline ammonium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016505456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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